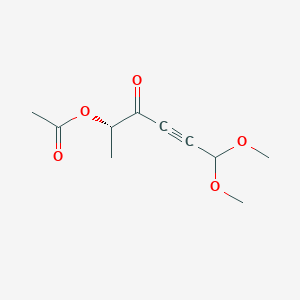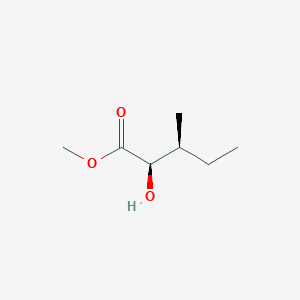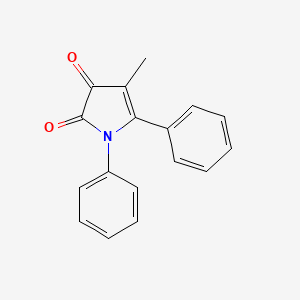
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a carbazole moiety, which is a tricyclic aromatic system, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 9H-carbazole-3-carbaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The carbazole moiety may play a role in binding to specific sites, while the nitrophenyl group may contribute to the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(9H-Carbazol-3-yl)-1-(4-nitrophenyl)methanimine: Similar structure with the nitro group in the para position.
(E)-N-(9H-Carbazol-3-yl)-1-(2-nitrophenyl)methanimine: Similar structure with the nitro group in the ortho position.
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine: Similar structure with a chloro group instead of a nitro group.
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
57555-35-8 |
|---|---|
Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(9H-carbazol-3-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)15-5-3-4-13(10-15)12-20-14-8-9-19-17(11-14)16-6-1-2-7-18(16)21-19/h1-12,21H |
InChI Key |
NSMIYLDBFAVLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)


![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)




![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)

![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)


